

A Comparative Guide to the Reinvestigation of Reported Stable 1H-Azirine Syntheses

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Compound of Interest

Compound Name: **1H-azirine**

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The synthesis of stable **1H-azirines**, three-membered antiaromatic heterocycles, has been a long-standing challenge in organic chemistry. While their 2H-tautomers are well-known and isolable, **1H-azirines** are generally considered to be highly reactive and unstable intermediates.[1][2][3][4] This guide provides a comparative analysis of several key reported syntheses of "stable" **1H-azirines** that were later reinvestigated and refuted. The aim is to offer an objective overview supported by experimental data to aid researchers in the field.

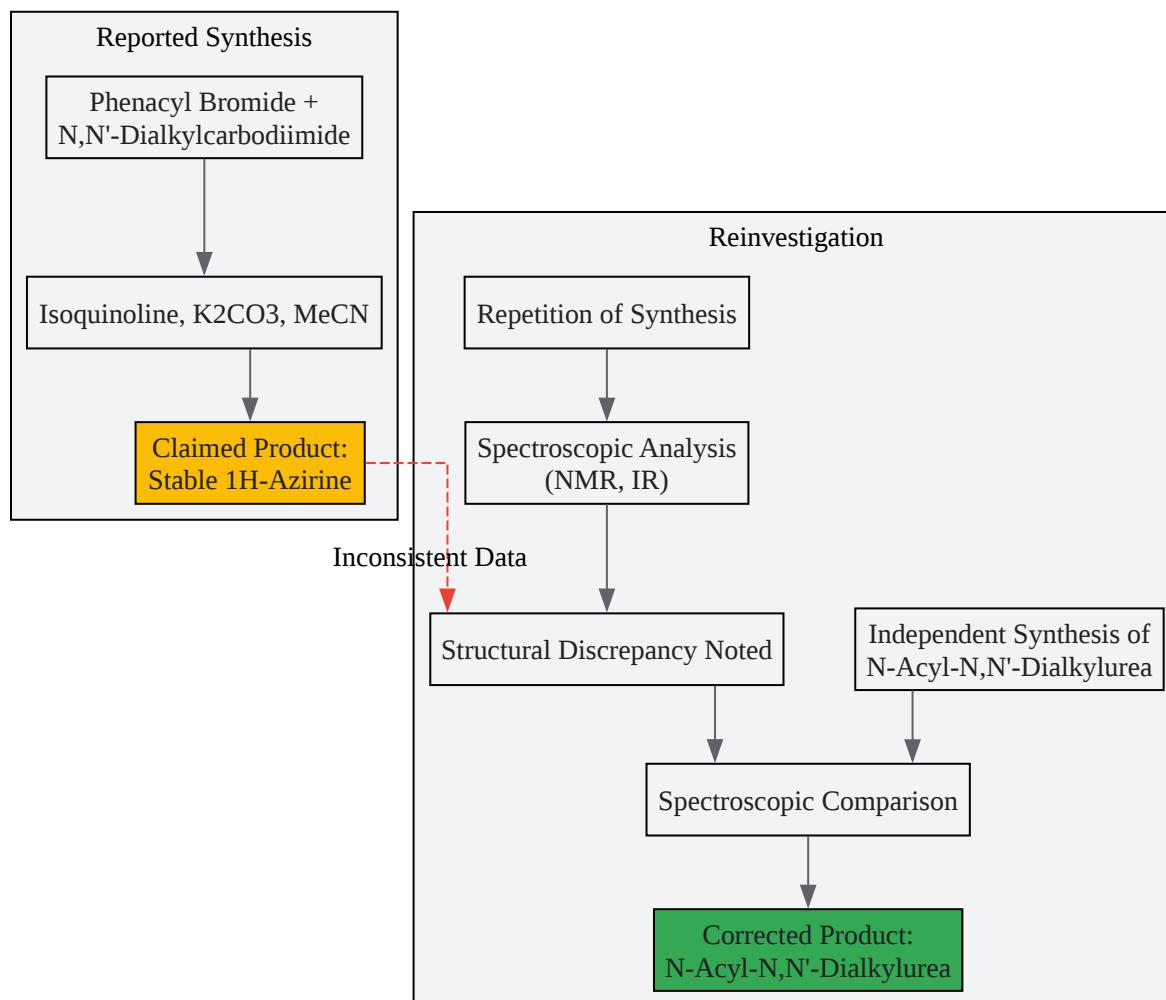
Introduction to 1H-Azirines

1H-Azirines are characterized by a carbon-carbon double bond within the three-membered ring, rendering them planar 4π -electron systems. This electronic configuration leads to antiaromatic character, which is the primary reason for their inherent instability.[4][5] In contrast, 2H-azirines possess a carbon-nitrogen double bond and are significantly more stable and have been isolated and characterized extensively.[2][3] Theoretical and experimental evidence overwhelmingly points to **1H-azirines** as transient intermediates that readily tautomerize to their more stable 2H-isomers or undergo other reactions.[1][4]

Reinvestigation of a Reported Synthesis of 1H-Azirines from Phenacyl Bromides and Carbodiimides

A notable report by Alizadeh and Rezvanian claimed the synthesis of stable **1H-azirines** via an isoquinoline-catalyzed reaction of phenacyl bromides with N,N'-dialkylcarbodiimides. However, a thorough reinvestigation by Banert et al. demonstrated that the isolated products were, in fact, simple N-acyl-N,N'-dialkylureas.[1][2][3]

The logical flow of the reinvestigation involved repeating the original synthesis, meticulously analyzing the spectroscopic data, and confirming the corrected structure through independent synthesis.

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Caption: Workflow of the reinvestigation leading to the structural correction.

The reinvestigation highlighted significant discrepancies in the reported spectroscopic data, particularly in the ¹³C NMR spectra. The absence of key signals and the overall data being consistent with an acyclic urea structure were pivotal in the structural reassignment.

| Feature | Reported for 1H-Azirine | Found in Reinvestigation (N-Acyl-N,N'-Dialkylurea) |
|---------------------|--|---|
| ¹ H NMR | Data reported for the product of 4-methoxy-phenacyl bromide and N,N'-dicyclohexylcarbodiimide. | Identical ¹ H NMR data was obtained upon repeating the synthesis.[2] |
| ¹³ C NMR | A specific number of quaternary carbon signals were reported. | The reinvestigation found one less quaternary carbon signal in each of the six cases examined, which is inconsistent with the proposed 1H-azirine structure.[2] |
| IR Spectroscopy | No characteristic absorptions for the C=C bond of a 1H-azirine (expected around 1867–1890 cm ⁻¹) were reported.[2] | The IR spectra were consistent with the presence of amide and urea carbonyl groups. |

Table 1: Comparison of Spectroscopic Data.

The following is a generalized protocol based on the work by Banert et al. for the reaction of phenacyl bromides with carbodiimides.[2]

- **Reaction Setup:** A mixture of phenacyl bromide (1.0 mmol), N,N'-dicyclohexylcarbodiimide (1.0 mmol), and isoquinoline (0.1 mmol) in anhydrous acetonitrile (10 mL) is stirred at room temperature.
- **Reaction Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC).
- **Workup:** After completion, the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel.
- **Characterization:** The purified product is characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy, and the data is compared with that of an independently synthesized authentic

sample of the corresponding N-acyl-N,N'-dicyclohexylurea.

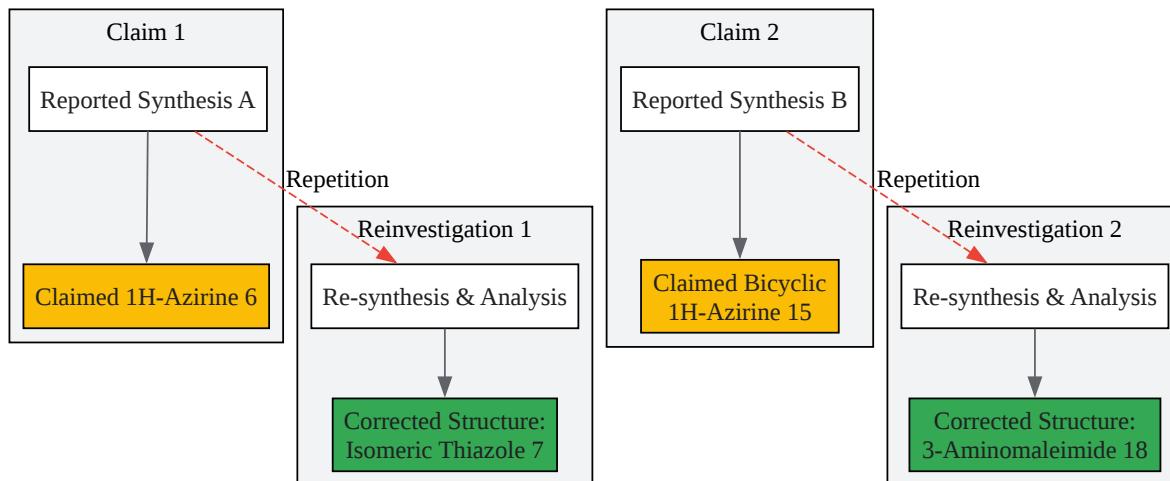
Further Reinvestigations of Reported Isolable **1H-Azirines**

In a subsequent study, Banert et al. reinvestigated three additional, distinct reports of isolable **1H-azirine** syntheses and found all three to be incorrect.[1][6]

- Isomeric Thiazole Derivative: A claimed heterocyclic product was found to be an isomeric thiazole derivative, isolated in a nearly identical yield.[1]
- Isomeric 3-Aminomaleimide: A purported bicyclic **1H-azirine** was identified as an isomeric 3-aminomaleimide derivative.[1]
- Rejection of Antiaromatic Compound: The isolation of a third antiaromatic compound was also refuted.[1]

These findings further solidify the classification of **1H-azirines** as highly elusive and short-lived intermediates.[1][6]

The process of disproving the formation of **1H-azirines** and identifying the actual products follows a clear logical path of synthesis, analysis, and comparison.

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Caption: Logical flow of reinvestigation for two separate claims.

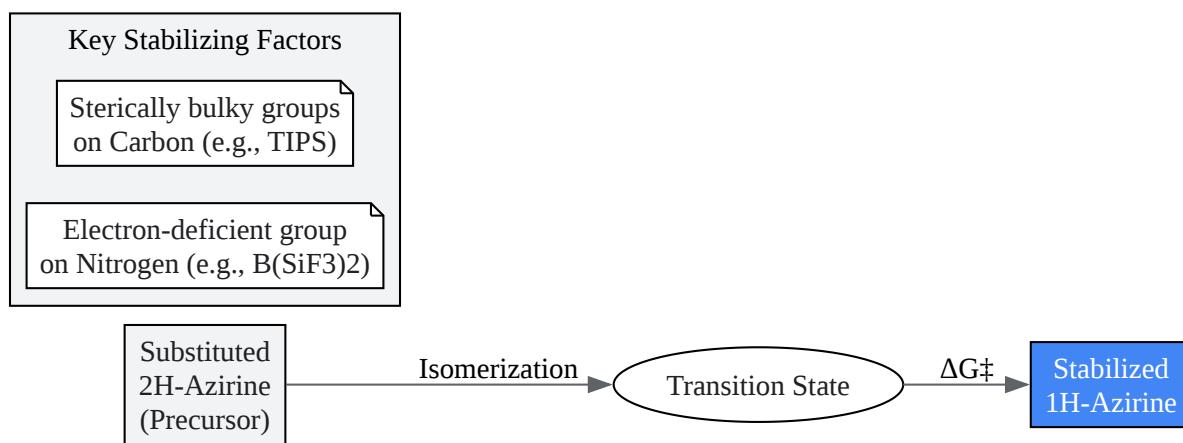
Alternative Synthetic Approaches and Future Outlook

Given the instability of **1H-azirines**, research efforts have focused on their 2H-isomers and other related nitrogen-containing heterocycles.

- **Synthesis of 2H-Azirines:** Common methods for synthesizing the more stable 2H-azirines include the thermolysis of vinyl azides and the oxidation of aziridines.^[7] These compounds are valuable synthetic intermediates.
- **Synthesis of Aziridines:** A wide variety of methods exist for the synthesis of aziridines, the saturated analogues of azirines. These include reactions of alkenes with nitrene sources and intramolecular cyclization of amino derivatives.^{[8][9]}
- **Theoretical Stabilization of 1H-Azirines:** Recent computational studies have proposed strategies to stabilize the **1H-azirine** ring system.^{[4][10][11]} These studies suggest that a

combination of electron-withdrawing groups on the nitrogen atom and sterically demanding groups on the carbon atoms could kinetically and thermodynamically stabilize the 1H- tautomer, potentially making it isolable.[4][10] These theoretical predictions await experimental verification.

Density functional theory (DFT) calculations suggest a pathway to a persistent **1H-azirine** from a 2H-azirine precursor.



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Caption: Theoretical pathway for stabilizing **1H-azirine**.

Conclusion

The reinvestigations of reported stable **1H-azirine** syntheses serve as a critical reminder of the importance of rigorous spectroscopic analysis and independent verification in chemical science. The currently available evidence strongly supports the classification of **1H-azirines** as fleeting, high-energy intermediates. While the challenge of isolating a stable **1H-azirine** remains, theoretical studies offer promising avenues for future research. For now, alternative and well-established synthetic routes to related heterocycles like 2H-azirines and aziridines remain the methods of choice for accessing three-membered nitrogen heterocycles in drug development and materials science.

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